
Inosine 5'-triphosphate, disodium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-triphosphate, disodium salt dihydrate is a nucleotide analogue that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is often used in scientific research to study nucleotide metabolism and enzyme kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosine 5’-triphosphate, disodium salt dihydrate can be synthesized through the phosphorylation of inosine monophosphate. The process involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions typically require the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of inosine 5’-triphosphate, disodium salt dihydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving chromatographic techniques for purification. The compound is then crystallized and dried to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Inosine 5’-triphosphate, disodium salt dihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, leading to the formation of higher phosphorylated nucleotides.
Deamination: The inosine moiety can undergo deamination to form hypoxanthine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral to slightly acidic pH.
Phosphorylation: Requires phosphorylating agents like ATP and specific kinases.
Deamination: Catalyzed by deaminases under physiological conditions.
Major Products
Hydrolysis: Inosine monophosphate and inorganic phosphate.
Phosphorylation: Higher phosphorylated nucleotides such as inosine diphosphate.
Deamination: Hypoxanthine derivatives.
Scientific Research Applications
Inosine 5’-triphosphate, disodium salt dihydrate is widely used in scientific research due to its role in nucleotide metabolism. Some of its applications include:
Biochemistry: Studying enzyme kinetics and substrate specificity of nucleotidases and kinases.
Molecular Biology: Investigating the role of nucleotides in DNA and RNA synthesis.
Medicine: Exploring potential therapeutic uses in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent in biochemical assays.
Mechanism of Action
Inosine 5’-triphosphate, disodium salt dihydrate exerts its effects primarily through its role as a substrate for various enzymes. It can be incorporated into nucleic acids or act as a regulator of enzyme activity. The compound interacts with molecular targets such as kinases and nucleotidases, influencing pathways involved in nucleotide metabolism and energy transfer.
Comparison with Similar Compounds
Inosine 5’-triphosphate, disodium salt dihydrate is similar to other nucleotide analogues such as adenosine triphosphate and guanosine triphosphate. it is unique in its specific interactions with inosine-specific enzymes and its role in deamination reactions. Similar compounds include:
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Uridine triphosphate (UTP)
These compounds share similar structures but differ in their specific biological roles and enzyme interactions.
Properties
CAS No. |
36051-67-9 |
|---|---|
Molecular Formula |
C10H13N4Na2O14P3 |
Molecular Weight |
552.13 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
CTGDHHMAJMSJFW-IDIVVRGQSA-L |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Related CAS |
24464-06-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


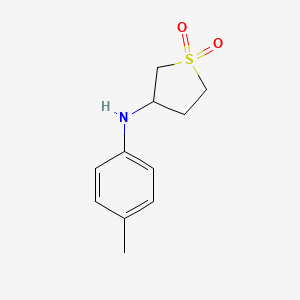
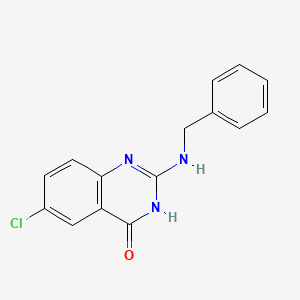
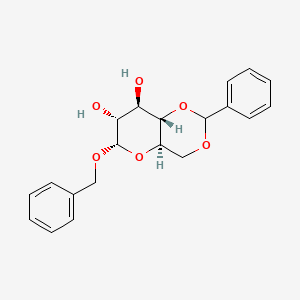


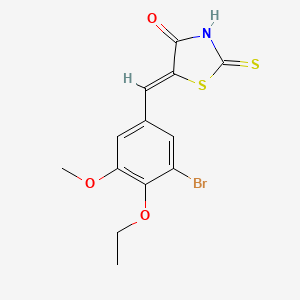
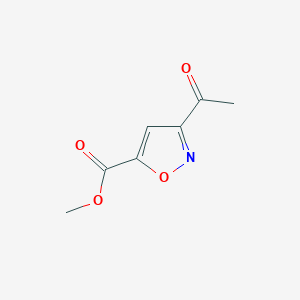
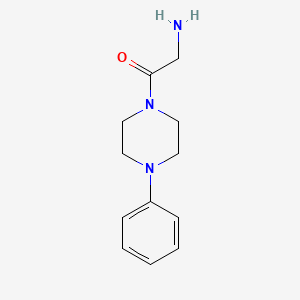
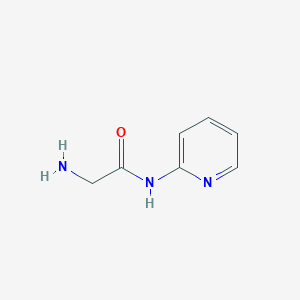
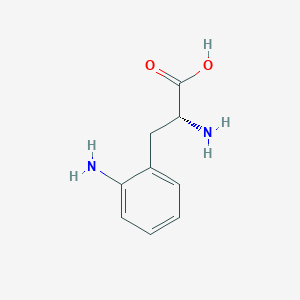

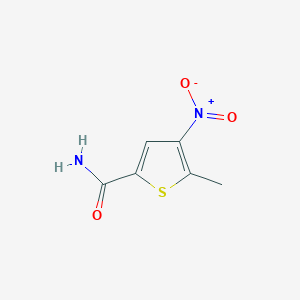

![2-Methyl-[1]naphthoic acid amide](/img/structure/B3262704.png)
